molecular formula C19H22N2O4S B2658290 4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922134-09-6

4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2658290
CAS RN: 922134-09-6
M. Wt: 374.46
InChI Key: USHMKIYCRDAPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized by Takeda Pharmaceuticals and has been extensively studied for its potential use in cancer therapy.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives as Beta3 Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined for their potential as human beta3 adrenergic receptor agonists. These compounds, such as the 4,4-biphenyl derivative and the naphthyloxy compound, show significant selectivity and efficacy in activating the beta3 adrenergic receptor without activating the beta1 and beta2 receptors, indicating their potential in treating metabolic diseases (Parmee et al., 2000).

Antitumor Agents

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown promising in vitro antitumor activity, with several compounds displaying potency and efficacy superior to the reference drug Doxorubicin. This suggests their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Carbonic Anhydrase Inhibitors

The interaction between human carbonic anhydrases and a novel class of benzenesulfonamides, including derivatives of tetrahydroisoquinoline, has been explored. These compounds show remarkable inhibition and selectivity for certain isoforms of carbonic anhydrase, which is significant for designing drugs targeting conditions like glaucoma, epilepsy, and cancer (Bruno et al., 2017).

Exploring Structural Properties for Drug Design

Research into the structural properties of potent human carbonic anhydrase inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety has provided insights into the design of new isoform selective inhibitors. These findings are crucial for developing treatments for various diseases, including cancer, by targeting specific carbonic anhydrase isoforms (Buemi et al., 2019).

Novel Anticancer Agents

The synthesis and evaluation of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrate the potential of tetrahydroisoquinoline derivatives in treating cancer. These compounds have shown significant cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer agents (Redda et al., 2010).

properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13(2)12-25-16-5-7-17(8-6-16)26(23,24)21-15-4-9-18-14(11-15)3-10-19(22)20-18/h4-9,11,13,21H,3,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHMKIYCRDAPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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